1-(3-Amino-2-hydroxyphenyl)ethanone

Description

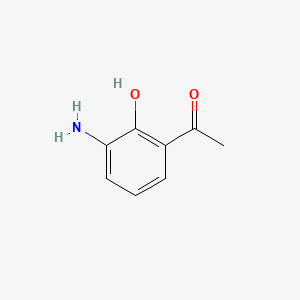

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLYXOVHEQVWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332628 | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70977-72-9 | |

| Record name | 3-Amino-2-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70977-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70977-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Amino-2-hydroxyphenyl)ethanone (CAS: 70977-72-9): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

1-(3-Amino-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a vital organic intermediate in the pharmaceutical industry.[1] Its unique trifunctional aromatic structure, featuring hydroxyl, amino, and acetyl groups, makes it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of its synthesis, properties, and core applications, with a particular focus on its critical role in the production of the anti-asthmatic drug, Pranlukast.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory and industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 70977-72-9 | [4] |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| Appearance | Yellow crystalline powder | [5] |

| Purity | ≥98% | [4][5] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.[4]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this key intermediate can be approached through both traditional chemical pathways and innovative biosynthetic routes. The choice of method often depends on factors such as scale, cost, and environmental considerations.

Chemical Synthesis: A Multi-step Approach

A common and well-documented chemical synthesis route starts from 2-aminophenol and proceeds through several steps. This pathway offers a reliable method for producing the target molecule.[6]

Caption: Chemical synthesis pathway to this compound.

A detailed protocol for the final step, the catalytic hydrogenation of a related nitro compound, is provided below.

Experimental Protocol: Catalytic Hydrogenation of 2-hydroxy-3-nitroacetophenone

This protocol describes the reduction of the nitro group to an amine, a crucial transformation in the synthesis of the title compound.

Materials:

-

2-hydroxy-3-nitroacetophenone

-

Ethanol

-

Platinum on charcoal catalyst (Pt/C)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Diethyl ether

Procedure:

-

A solution of 2-hydroxy-3-nitroacetophenone (4.0 g) in ethanol (150 ml) is prepared in a high-pressure hydrogenation vessel.

-

A catalytic amount of platinum on charcoal is added to the solution.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen.

-

The reaction is carried out at 25°C under a hydrogen pressure of 50 p.s.i. for approximately 2.5 hours, with constant monitoring of hydrogen uptake.

-

Upon completion, the reaction mixture is carefully depressurized and filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a solid residue.

-

The crude product is purified by column chromatography on silica gel, using diethyl ether as the eluent.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a bright yellow solid.

Biosynthesis: An Enzymatic Alternative

Recent advancements have led to the development of a multi-enzyme biosynthetic route for this compound, offering a more environmentally friendly alternative to chemical synthesis.[2] This in vitro process utilizes a cascade of three enzymes to convert m-nitroacetophenone into the desired product.[2][7]

Caption: Multi-enzyme biosynthetic pathway for this compound.

This enzymatic approach leverages the specificity of nitrobenzene nitroreductase and hydroxylaminobenzene mutase, with glucose dehydrogenase employed for the regeneration of the essential cofactor NADPH, making the process more cost-effective.[2][7]

Application in Drug Development: The Synthesis of Pranlukast

The primary and most significant application of this compound is as a key building block in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma.[1][3]

Reaction Scheme: Synthesis of Pranlukast

The synthesis of Pranlukast from this compound involves a multi-step process, beginning with the acylation of the amino group.

Caption: Key steps in the synthesis of Pranlukast from this compound.

In this synthesis, the amino group of this compound is acylated with 4-(4-phenylbutoxy)benzoic acid to form an amide intermediate.[8] This intermediate then undergoes condensation and cyclization reactions to form the final Pranlukast molecule.[8] The purity and quality of the starting intermediate are critical for the efficacy and safety of the final API.[1]

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, its structure can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

-

¹³C NMR : The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methyl carbon.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, a strong absorption for the C=O stretching of the ketone, and bands corresponding to the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound (151.16 g/mol ).[4] The fragmentation pattern would likely involve cleavage of the acetyl group and other characteristic fragmentations of the aromatic ring.

Conclusion

This compound is a cornerstone intermediate in pharmaceutical synthesis, most notably in the production of Pranlukast. Its synthesis via both chemical and biosynthetic routes has been well-established, providing flexibility for drug manufacturers. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals in the field of drug development to optimize synthetic pathways and ensure the quality of the final therapeutic agents.

References

- The Role of this compound in API Synthesis. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElEW3heQOEKWJAUqsVgGmgL0ItZ2NIHDONDTHNI1kri4sKZ252b1mWB4o8a4wt2VsrULqNyIuvhmD_IYO0gzqt8v-ACHDF2NC6sjC_nGH7xFtA_-ngXzhtImKsmcJXYIRNfHv7TicwNY1z_g1Y4aQaWx3psva7i6FPfPS6eRMbOO93P4kocynt601SVbLOUd0uCw_hPg5LLSY3lb_69acnADVzAjsqQzvg62R_Tr_D)

- The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiRupYX-CPOVQcFOXQGZC-SIMT1IjQ6fJ-L-r2Y2n346XqReaMSR02GPQGUkjW352zzGWLh07wFk1QCNvPtbcopPz_2vlPyWlNlenilX28UwKGfoEvytVTCZf0Yu-YYLeQO2Yc_4FBW2fJl9AJfYbegJPSjSRy2yZLNqc3azGTkMafl8yFh74E9SytOuOQhf0=)

- New preparation method of Pranlukast - Eureka | Patsnap. (URL: https://patents.

- PRANLUKAST - New Drug Approvals. (2014-10-21). (URL: https://newdrugapprovals.org/2014/10/21/pranlukast/)

- Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023-05-28). (URL: https://www.chemistryviews.org/multi-enzyme-biosynthesis-for-the-production-of-3-amino-2-hydroxy-acetophenone/)

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (URL: https://www.arkat-usa.

- Synthesis of pranlukast | TSI Journals. (URL: https://www.tsijournals.com/articles/synthesis-of-pranlukast.pdf)

- Pranlukast Intermediates In Drug Development. (2025-09-07). (URL: https://arborpharmchem.

- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642630/)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.

- 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_-Aminoacetophenone)

- 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone - PubChem - NIH. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/92565)

- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents. (URL: https://patents.google.

- Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). - ResearchGate. (URL: https://www.researchgate.net/figure/Figure-S6-13-C-NMR-spectrum-of-1-3-Methylphenyl-ethanone-oxime-2c_fig27_267761008)

- This compound, 98% - Ottokemi. (URL: https://www.ottokemi.com/product/1-3-amino-2-hydroxyphenylethanone-98-70977-72-9-a-4251)

- Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. (URL: https://www.boronmolecular.com/product/bm2162/)

- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20050200_3_e.pdf)

- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents. (URL: https://patents.google.

- This compound | 70977-72-9 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f57e5)

- Introduction to IR Spectroscopy. Ketones - YouTube. (2012-10-10). (URL: https://www.youtube.

- Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C121711&Type=MASS&Index=1#MASS)

- Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). - ResearchGate. (URL: https://www.researchgate.net/figure/Figure-S29-1-H-NMR-spectrum-of-1-3-Nitrophenyl-ethanone-oxime-2o_fig50_267761008)

- This compound - - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023928)

- Application Notes: 2-Amino-1-(3,4-dihydroxyphenyl)ethanone as a Pharmaceutical Intermediate - Benchchem. (URL: https://www.benchchem.

- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/459293)

- 2-Amino-1-(3-Hydroxyphenyl)Ethanone | CAS No- 90005-54-2 | Simson Pharma Limited. (URL: https://www.simsonpharma.com/product/2-amino-1-3-hydroxyphenylethanone)

- 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone Hydrochloride (Phenylephrone Hydrochloride) - LGC Standards. (URL: https://www.lgcstandards.com/US/en/1-3-Hydroxyphenyl-2-methylamino-ethanone-Hydrochloride-Phenylephrone-Hydrochloride/p/MM0019.05)

- 1-(2-Amino-3-hydroxyphenyl)ethanone | Endogenous Metabolite | MedChemExpress. (URL: https://www.medchemexpress.com/hy-109690-1-2-amino-3-hydroxyphenylethanone.html)

- Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis - Tang - 2023 - ChemBioChem - Wiley Online Library. (URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cbic.202300181)

- Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. (URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C121711&Type=IR-SPEC)

- Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I - OSTI.GOV. (URL: https://www.osti.gov/servlets/purl/4657154)

- Summary table of the mass, chemical formula, amino acid composition,... - ResearchGate. (URL: https://www.researchgate.

- Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. (2023-01-04). (URL: https://www.youtube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. This compound | 70977-72-9 [sigmaaldrich.com]

- 5. This compound, 98% 70977-72-9 India [ottokemi.com]

- 6. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. Ethanone, 1-(3-hydroxyphenyl)- [webbook.nist.gov]

- 8. tsijournals.com [tsijournals.com]

The Unambiguous Identification of 3-Amino-2-hydroxyacetophenone: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Structure, a Gateway to Pharmaceutical Innovation

3-Amino-2-hydroxyacetophenone is more than a chemical curiosity; it is a pivotal intermediate in the synthesis of high-value pharmaceuticals, most notably the anti-asthmatic drug Pranlukast.[1][2] The precise arrangement of its amino, hydroxyl, and acetyl functional groups on the aromatic ring dictates its reactivity and, ultimately, the purity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the unambiguous structural elucidation of this compound is not merely an academic exercise but a critical component of quality control and process development in the pharmaceutical industry.

This in-depth technical guide, designed for the discerning scientist, moves beyond a superficial overview of analytical techniques. It delves into the causality behind experimental choices, providing a robust, self-validating framework for the comprehensive characterization of 3-amino-2-hydroxyacetophenone. Herein, we will explore the synergistic application of modern spectroscopic and analytical techniques, grounded in the principles of scientific integrity and supported by authoritative references.

The Strategic Approach to Structure Elucidation: A Multi-Pronged, Self-Validating Workflow

The structural confirmation of a molecule like 3-amino-2-hydroxyacetophenone relies on a confluence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system that ensures the highest degree of confidence in the final assignment. Our approach is rooted in a logical progression, beginning with the foundational spectroscopic techniques and culminating in the definitive three-dimensional structure where possible.

Caption: Predicted major fragmentation pathways for 3-amino-2-hydroxyacetophenone in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of NMR, IR, and MS provides a very strong case for the structure of 3-amino-2-hydroxyacetophenone, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of 3-amino-2-hydroxyacetophenone of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Conclusion: A Unified and Rigorous Approach to Structural Integrity

The structure elucidation of 3-amino-2-hydroxyacetophenone is a clear demonstration of the power of a multi-technique analytical approach. Each method, from the foundational insights of NMR and IR to the definitive confirmation of mass and potentially X-ray crystallography, provides a layer of evidence that, when combined, creates an unassailable structural assignment. For the pharmaceutical scientist, this rigorous, self-validating process is not just good practice; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the medicines that improve human health. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

- Tang, H., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]

- Chemistry Europe. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews. [Link]

- Li, J., et al. (2014). Synthesis of pranlukast. TSI Journals. [Link]

- PubChem. (n.d.). 3-Amino-2-hydroxyacetophenone.

Sources

Spectroscopic Profile of 1-(3-Amino-2-hydroxyphenyl)ethanone: A Comprehensive Technical Guide

Introduction

1-(3-Amino-2-hydroxyphenyl)ethanone, with the CAS number 70977-72-9, is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the potent leukotriene receptor antagonist, Pranlukast.[1][2] The precise molecular structure and purity of this compound are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a thorough spectroscopic characterization is essential for its quality control and for optimizing synthetic routes.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying scientific principles and field-proven insights into the experimental choices and data interpretation. The guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of this compound incorporates an aromatic ring substituted with an acetyl group, a hydroxyl group, and an amino group. The relative positions of these functional groups (ortho-hydroxyl and meta-amino to the acetyl group) create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding the interplay of these groups is crucial for the accurate interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for providing a detailed map of the atomic connectivity within a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-quality, reproducible data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound. The precise mass should be recorded for any potential quantitative analysis (qNMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH and -NH₂) as it can slow down the exchange rate, allowing for their observation.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a sharp signal at 0.00 ppm, serving as the internal reference for chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay. A longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial for accurate integration in quantitative measurements.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. The larger chemical shift range of ¹³C requires a wider spectral width. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is necessary to achieve a good signal-to-noise ratio.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.8-7.0 | t | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~9.0-10.0 | br s | 1H | -OH |

| ~2.5 | s | 3H | -COCH₃ |

Interpretation and Causality:

-

Aromatic Protons (δ ~6.5-7.2 ppm): The three protons on the aromatic ring will appear as distinct signals due to their different electronic environments. The electron-donating effects of the amino and hydroxyl groups will shield these protons, causing them to resonate at a relatively upfield region for aromatic protons. The splitting patterns (doublets and a triplet) arise from the coupling between adjacent protons on the ring.

-

Amino Protons (-NH₂, δ ~5.0-6.0 ppm): The protons of the primary amine will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or the hydroxyl group. Their chemical shift can vary depending on the solvent and concentration.

-

Hydroxyl Proton (-OH, δ ~9.0-10.0 ppm): The phenolic hydroxyl proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen. This interaction restricts the proton's movement and exposes it more to the external magnetic field. This signal will also likely be a broad singlet due to chemical exchange.

-

Acetyl Protons (-COCH₃, δ ~2.5 ppm): The three protons of the methyl group in the acetyl moiety are equivalent and will appear as a sharp singlet. Their chemical shift is in the expected region for a methyl group attached to a carbonyl carbon.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~200-205 | C=O |

| ~150-155 | Ar-C-OH |

| ~140-145 | Ar-C-NH₂ |

| ~125-130 | Ar-C |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-CH |

| ~105-110 | Ar-CH |

| ~25-30 | -COCH₃ |

Interpretation and Causality:

-

Carbonyl Carbon (C=O, δ ~200-205 ppm): The carbonyl carbon of the acetyl group is highly deshielded and will appear at the downfield end of the spectrum, which is characteristic of ketone carbonyls.

-

Aromatic Carbons (δ ~105-155 ppm): The six aromatic carbons will give rise to six distinct signals. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) will be the most deshielded among the ring carbons. The other aromatic carbons' chemical shifts are influenced by the combined electronic effects of the three substituents.

-

Acetyl Methyl Carbon (-COCH₃, δ ~25-30 ppm): The methyl carbon of the acetyl group will resonate in the upfield region of the spectrum, consistent with an sp³-hybridized carbon attached to a carbonyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Ensuring Data Integrity

The choice of sampling technique in FT-IR is crucial for obtaining a high-quality spectrum.

1. Sample Preparation (KBr Pellet Method):

-

This method is ideal for solid samples.

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle. The KBr acts as an IR-transparent matrix.

-

The fine powder is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

2. Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded first. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

The sample pellet is then placed in the sample holder, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3200-2500 (broad) | O-H stretch | Phenol (-OH), H-bonded |

| ~1650 | C=O stretch | Ketone (Aryl) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1360 | C-H bend | Methyl (-CH₃) |

| ~1250 | C-O stretch | Phenol |

| ~1300 | C-N stretch | Aromatic Amine |

Interpretation and Causality:

-

N-H and O-H Stretching Region (3400-2500 cm⁻¹): This region will be dominated by broad absorption bands. The two distinct peaks for the N-H stretching of the primary amine may be observed around 3400-3200 cm⁻¹. A very broad band centered around 3200-2500 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group, which is broadened due to strong intramolecular hydrogen bonding with the carbonyl oxygen.

-

Carbonyl Stretching (C=O, ~1650 cm⁻¹): A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching of an aryl ketone. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group will lower the frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).

-

Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands in this region.

-

Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations (C-H, C-O, C-N). While difficult to assign each peak individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for its identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Experimental Protocol: From Sample to Spectrum

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

1. Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high-vacuum environment.

2. Ionization (Electron Ionization):

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 151 | [M]⁺• (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 108 | [M - COCH₃]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺•, m/z 151): The peak with the highest m/z value corresponds to the intact molecular ion. For this compound (C₈H₉NO₂), the molecular weight is 151.16 g/mol , so the molecular ion peak is expected at m/z = 151. The presence of a nitrogen atom means the molecular weight is odd, which is consistent with the Nitrogen Rule.

-

Fragmentation Pattern: The excess energy from electron ionization causes the molecular ion to fragment in predictable ways.

-

[M - CH₃]⁺ (m/z 136): Loss of a methyl radical (•CH₃) from the acetyl group is a common fragmentation pathway for methyl ketones, leading to the formation of a stable acylium ion.

-

[M - COCH₃]⁺ (m/z 108): Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of an acetyl radical (•COCH₃), leaving a substituted phenolic cation.

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the key relationships between the structure and its spectroscopic signatures.

Caption: Molecular structure of this compound.

Sources

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-amino-2-hydroxyphenyl)ethanone, a pivotal intermediate in the pharmaceutical industry, starting from the readily available precursor, 2-aminophenol. The document delineates the strategic chemical transformations required, with a primary focus on a robust two-step pathway involving the chemoselective acetylation of 2-aminophenol followed by a Lewis acid-catalyzed Fries rearrangement. This guide offers an in-depth analysis of the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters that influence reaction outcomes. Furthermore, alternative synthetic strategies, including a biosynthetic approach, are discussed to provide a broader perspective. Safety considerations, particularly concerning the handling of hazardous reagents like aluminum chloride, are meticulously detailed. The significance of this compound is highlighted through its crucial role as a key building block in the synthesis of pranlukast, a potent leukotriene receptor antagonist used in the management of asthma.[1][2][3][4] This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

This compound, also known as 3-amino-2-hydroxyacetophenone, is a highly functionalized aromatic ketone of considerable interest in medicinal chemistry and pharmaceutical manufacturing. Its molecular architecture, featuring an acetophenone core substituted with both an amino and a hydroxyl group in a specific ortho- and meta-relationship, makes it a versatile precursor for the construction of more complex molecular entities.

The primary driver for the synthesis of this compound is its role as a key intermediate in the production of pranlukast, an established anti-asthmatic drug that functions as a leukotriene receptor antagonist.[1][2][3][4] The precise arrangement of the functional groups in this compound is crucial for the subsequent annulation reactions that form the chromone core of the pranlukast molecule. Consequently, the development of efficient, scalable, and safe synthetic routes to this intermediate is of paramount importance for the pharmaceutical industry.

This guide will focus on the most practical and widely described chemical synthesis from 2-aminophenol, a readily available and cost-effective starting material.

Strategic Synthesis Pathway from 2-Aminophenol

The most logical and commonly employed synthetic route from 2-aminophenol to this compound involves two key transformations:

-

Chemoselective N-Acetylation: The initial step is the protection of the more nucleophilic amino group of 2-aminophenol through acetylation to form N-(2-hydroxyphenyl)acetamide. This chemoselectivity is crucial to prevent O-acetylation of the phenolic hydroxyl group.

-

Fries Rearrangement: The resulting N-(2-hydroxyphenyl)acetamide is then subjected to a Fries rearrangement, a classic organic reaction that involves the migration of the acetyl group from the nitrogen atom to the aromatic ring, yielding the desired hydroxyaryl ketone.[5][6][7][8]

This two-step sequence is strategically sound as it utilizes the directing effects of the substituents and the well-established reactivity of the functional groups.

Visualizing the Synthetic Workflow

Caption: Mechanism of the Fries rearrangement.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide

This protocol is based on established procedures for the acetylation of aminophenols. [9] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminophenol | 109.13 | 10.91 g | 0.1 |

| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 |

| Water | 18.02 | 250 mL | - |

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve 10.91 g (0.1 mol) of 2-aminophenol in 250 mL of water. Gentle heating may be required to aid dissolution.

-

Cool the solution in an ice bath to approximately 0-5 °C with constant stirring.

-

Slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise to the cooled solution while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

-

After the complete addition of acetic anhydride, continue stirring the reaction mixture at room temperature for 2 hours.

-

A solid precipitate of N-(2-hydroxyphenyl)acetamide will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and acetic acid.

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: The typical yield for this reaction is in the range of 85-95%.

Characterization: The product can be characterized by its melting point (201-202 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Step 2: Synthesis of this compound via Fries Rearrangement

This protocol is a generalized procedure for the Fries rearrangement, adapted for the specific substrate. [8][10]High temperatures are generally favored for the formation of the ortho-isomer.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-hydroxyphenyl)acetamide | 151.16 | 15.12 g | 0.1 |

| Anhydrous Aluminum Chloride | 133.34 | 33.34 g | 0.25 |

| Nitrobenzene (solvent) | 123.11 | 100 mL | - |

| Crushed Ice | - | 200 g | - |

| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer, place 33.34 g (0.25 mol) of anhydrous aluminum chloride.

-

Add 100 mL of anhydrous nitrobenzene to the flask and stir to form a slurry.

-

Slowly add 15.12 g (0.1 mol) of N-(2-hydroxyphenyl)acetamide to the slurry in small portions. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to 160-165 °C in an oil bath and maintain this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker, prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Carefully and slowly pour the cooled reaction mixture into the ice-acid mixture with vigorous stirring. This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The product will be in the organic layer. Separate the organic layer (nitrobenzene) and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Yield: The yield of the Fries rearrangement can vary significantly depending on the substrate and reaction conditions. Yields in the range of 40-60% are commonly reported for similar rearrangements.

Characterization: The final product, this compound, is a solid. Its structure can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Alternative Synthetic Approaches

While the acetylation-Fries rearrangement sequence is a primary chemical route, other strategies have been explored.

Synthesis from a Nitrated Precursor

An alternative chemical synthesis starts with a nitrated precursor, such as 2-hydroxy-3-nitroacetophenone. This intermediate can then be reduced to the desired this compound. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum on carbon (Pt/C). [11]

Biosynthetic Route

Recent research has focused on developing more environmentally friendly biosynthetic routes to this compound. [3]One such approach utilizes a multi-enzyme system to convert m-nitroacetophenone to the desired product. [3][12]This in vitro method employs enzymes such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase. [3]While promising from a green chemistry perspective, this method is still under development for large-scale industrial production. [3][12]

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals, and strict safety protocols must be followed.

Aluminum Chloride (Anhydrous):

-

Hazards: Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas. [13][14][15]Causes severe skin and eye burns. [13][16][17]* Handling: Must be handled in a dry, inert atmosphere (e.g., in a glove box or under a nitrogen blanket). All glassware must be flame-dried before use. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. [13][14]* Quenching: The quenching of the reaction mixture containing aluminum chloride is extremely hazardous and must be done slowly and carefully by adding the reaction mixture to an ice/acid mixture.

Other Reagents:

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.

-

Nitrobenzene: Toxic and readily absorbed through the skin. Use with appropriate gloves and in a well-ventilated area.

-

Hydrochloric Acid (Concentrated): Highly corrosive. Handle with extreme care.

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate fire safety equipment should be readily available.

Applications in Drug Development: The Pranlukast Case

As previously mentioned, the primary application of this compound is as a key starting material for the synthesis of pranlukast. [1][2][4]In the synthesis of pranlukast, the amino and hydroxyl groups of this compound are crucial for the subsequent cyclization reaction with a tetrazole-containing building block to form the characteristic chromone ring system of the final drug molecule. [4]The purity and quality of this intermediate directly impact the yield and purity of the final active pharmaceutical ingredient (API).

Conclusion

The synthesis of this compound from 2-aminophenol is a well-established and practical route for obtaining this valuable pharmaceutical intermediate. The two-step sequence of N-acetylation followed by a Fries rearrangement offers a reliable method, provided that the reaction conditions, particularly for the rearrangement step, are carefully controlled. The understanding of the reaction mechanisms, adherence to detailed experimental protocols, and stringent safety precautions are all critical for the successful and safe execution of this synthesis. As the demand for pharmaceuticals like pranlukast continues, the efficient and safe production of key intermediates such as this compound will remain a significant focus for the chemical and pharmaceutical industries.

References

- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.

- Redox. (2022). Safety Data Sheet Aluminium Chloride.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in API Synthesis.

- Magadum, D. B., & Yadav, G. D. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18528–18537. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis.

- Tran, T. B. N., et al. (2025). Synthesis and reference standard establishment of N-(2-hydroxyphenyl)acetamide. Binh Duong University Journal of Science and Technology, 8(1). [Link]

- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.

- Wikipedia. (n.d.). Fries rearrangement.

- Indian Journal of Chemistry. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- Publications of the IAS Fellows. (2022). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.

- PharmD Guru. (n.d.). FRIES REARRANGEMENT.

- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.

- Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.

- Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]

- ResearchGate. (2021). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?.

- Zhang, Y., et al. (2013). Synthesis of pranlukast. Trade Science Inc. - INDIA.

- Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY.

- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.

- IUCrData. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- Saha, S., et al. (n.d.). Organic Chemistry-4.

- Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).

- PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.

- ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and....

- Google Patents. (n.d.). CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path.

- Boron Molecular. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride.

- PubChem. (n.d.). 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1).

- Acta Crystallographica Section E. (2012). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. Fries Rearrangement [sigmaaldrich.com]

- 8. pharmdguru.com [pharmdguru.com]

- 9. Synthesis and reference standard establishment of N-(2-hydroxyphenyl)acetamide | Tập san Khoa học và kỹ thuật trường Đại học Bình Dương [jst.bdu.edu.vn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. redox.com [redox.com]

Starting materials for 1-(3-Amino-2-hydroxyphenyl)ethanone synthesis

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-2-hydroxyphenyl)ethanone: Starting Materials and Methodologies

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, most notably in the synthesis of the anti-asthmatic drug Pranlukast.[1] The strategic placement of its amino, hydroxyl, and acetyl functional groups on the benzene ring makes it a valuable synthon, but also presents unique challenges in its synthesis. The efficiency, cost-effectiveness, and environmental impact of producing this intermediate are critically dependent on the chosen synthetic route and the corresponding starting materials. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, offering a comparative look at the starting materials, reaction pathways, and underlying chemical principles for researchers and professionals in drug development and chemical manufacturing.

Introduction: Strategic Importance of this compound

The molecular architecture of this compound (also known as 3-amino-2-hydroxyacetophenone) is of significant interest in medicinal chemistry. Its primary role as a key intermediate in the production of Pranlukast, a leukotriene receptor antagonist, highlights its industrial relevance.[1][2] The successful synthesis of such a precisely substituted aromatic compound requires careful regiochemical control throughout the manufacturing process. This guide will dissect the most prevalent and innovative approaches to its synthesis, providing a foundational understanding for process optimization and new route development.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into three distinct strategies, each defined by its core starting material and key chemical transformations:

-

Route A: Nitration and Reduction of Hydroxyacetophenone Precursors. This is arguably the most direct and frequently cited method. It involves the introduction of a nitro group onto a pre-existing hydroxyacetophenone skeleton, followed by its reduction to the desired amine.

-

Route B: Acylation and Rearrangement from Aminophenol Precursors. This pathway begins with an aminophenol. The amino group is typically protected before an acyl group is introduced to the aromatic ring, often via a classic Fries rearrangement, followed by deprotection.

-

Route C: Emerging Biosynthetic and Novel Chemical Methods. Reflecting the growing demand for sustainable chemistry, enzymatic and novel catalytic methods are being developed. These routes offer greener alternatives to traditional synthesis.

The logical flow of these synthetic approaches is visualized below.

Caption: High-level overview of the three primary synthetic strategies.

Detailed Analysis of Synthetic Routes and Starting Materials

Route A: Synthesis from Hydroxyacetophenone Precursors

This classical approach leverages the directing effects of the hydroxyl and acetyl groups on the aromatic ring.

-

Starting Material: The most common starting material for this route is 2-hydroxyacetophenone .[3][4] Alternatively, halogenated derivatives like 2-hydroxy-5-chloroacetophenone can be used.[5]

-

Mechanism and Key Steps:

-

Electrophilic Nitration: The synthesis begins with the regioselective nitration of the hydroxyacetophenone. The powerful activating and ortho-, para- directing nature of the hydroxyl group, combined with the deactivating, meta- directing effect of the acetyl group, preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 and C5 positions. By carefully controlling reaction conditions (temperature, concentration, and nitrating agent), the formation of the desired 2-hydroxy-3-nitroacetophenone intermediate can be favored over the 5-nitro isomer.[3]

-

Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitroacetophenone is then reduced to the primary amine. Catalytic hydrogenation is a common and efficient method, typically employing catalysts like platinum on charcoal (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7] This step is generally high-yielding and clean, producing the final product.

-

-

Causality and Field Insights: The success of this route hinges on the selective nitration step. The use of glacial acetic acid as a solvent is common, as it helps to moderate the reactivity of the nitric acid.[3][4] The primary challenge is the separation of the 3-nitro and 5-nitro isomers, which often requires chromatographic purification.[3][6] Using a starting material like 2-hydroxy-5-chloroacetophenone simplifies the nitration, as the C5 position is blocked, leading to a higher yield of the 3-nitro intermediate. The subsequent hydrogenation step then serves a dual purpose: reducing the nitro group and removing the chloro substituent (hydrodehalogenation).[5]

Route B: Synthesis from Aminophenol Precursors

This strategy builds the molecule from a different perspective, starting with the amino and hydroxyl groups already in place and subsequently introducing the acetyl group.

-

Starting Material: The primary precursor for this route is 2-aminophenol .[7][8]

-

Mechanism and Key Steps:

-

N-Acetylation (Protection): The highly reactive amino group of 2-aminophenol is first protected, typically by acetylation with acetic anhydride, to form N-(2-hydroxyphenyl)acetamide.[7][8] This chemoselective step is crucial because direct Friedel-Crafts acylation on an unprotected aminophenol would lead to acylation at the more nucleophilic amino group rather than the aromatic ring.

-

Fries Rearrangement: The key transformation in this route is the Fries rearrangement of N-(2-hydroxyphenyl)acetamide. In this reaction, the acetyl group migrates from the nitrogen atom to the aromatic ring under the influence of a Lewis acid catalyst (e.g., AlCl₃).[9][10][11] The reaction is selective for the ortho and para positions relative to the hydroxyl group. By controlling the temperature and solvent, the formation of the desired ortho-acylated product (which becomes the final product after rearrangement) can be optimized. Higher temperatures generally favor the formation of the ortho isomer.[10][12]

-

Alternative Acylation Methods: Some patented methods employ a multi-step sequence involving bromination followed by a Hoesch reaction to introduce the acyl group, concluding with a debromination step.[7]

-

-

Causality and Field Insights: The Fries rearrangement is a powerful tool for C-acylation of phenols, but it often requires harsh, stoichiometric amounts of corrosive Lewis acids and can suffer from moderate yields.[11] The choice of solvent is critical; non-polar solvents tend to favor the ortho product.[10] The elegance of this route lies in its use of a common and inexpensive starting material, 2-aminophenol. Enzymatic methods for the initial N-acetylation step have also been explored to improve the greenness of the process.[8][13]

Route C: Biosynthetic and Novel Approaches

Modern synthetic chemistry is increasingly focused on sustainability, leading to the development of enzymatic and novel catalytic routes.

-

Starting Material: A notable example uses m-nitroacetophenone .[2][14]

-

Mechanism and Key Steps:

-

Multi-Enzyme Cascade: Researchers have engineered a three-enzyme in vitro system to convert m-nitroacetophenone into the final product.[2] This process involves a nitroreductase (nbzA) and a hydroxylaminobenzene mutase (habA), which collectively perform the reduction of the nitro group and the introduction of the hydroxyl group at the ortho position. A third enzyme, glucose dehydrogenase (GDH), is used to regenerate the expensive NADPH cofactor required by the nitroreductase, making the process more economically viable.[2]

-

Directional Hydroxylation: Another innovative approach involves the direct catalytic hydroxylation of m-nitroacetophenone using a metal salt catalyst in carboxylic acid, followed by reduction of the nitro group.[15]

-

-

Causality and Field Insights: These methods represent the cutting edge of chemical synthesis. The biosynthetic route avoids harsh reagents and complex purification steps associated with isomer formation.[2][14] Its primary current limitation is scalability, although ongoing research in enzyme optimization and process engineering aims to address this. These "green" approaches significantly reduce waste and improve safety, aligning with modern pharmaceutical manufacturing standards.

Comparative Summary of Starting Materials

| Starting Material | Key Transformations | Advantages | Disadvantages |

| 2-Hydroxyacetophenone | 1. Nitration2. Reduction | Direct route; relatively few steps. | Nitration can produce hard-to-separate isomers, potentially lowering the yield of the desired product.[3][6] |

| 2-Hydroxy-5-chloroacetophenone | 1. Nitration2. Reductive dehalogenation | Improved regioselectivity in the nitration step.[5] | Requires an additional dehalogenation step; starting material may be more expensive. |

| 2-Aminophenol | 1. N-Acetylation2. Fries Rearrangement | Utilizes an inexpensive and readily available starting material.[7] | Fries rearrangement often requires harsh conditions and can have variable yields.[11] |

| m-Nitroacetophenone | Multi-enzyme cascade or catalytic hydroxylation followed by reduction. | High selectivity; environmentally friendly ("green") process; mild reaction conditions.[2][15] | Biosynthetic routes may face scalability challenges; novel catalytic methods may require specialized equipment. |

Detailed Experimental Protocol: A Representative Chemical Synthesis

The following protocol is a representative example based on the nitration and reduction of a hydroxyacetophenone precursor, a common and well-documented method.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis via nitration and reduction.

Part 1: Synthesis of 2-Hydroxy-3-nitroacetophenone[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 10.0 g of 2-hydroxyacetophenone in 60 mL of glacial acetic acid.

-

Nitration: While stirring at room temperature, add 10.4 mL of nitric acid (specific gravity=1.40) dropwise over a period of 2 hours. Maintain the temperature to prevent excessive side reactions.

-

Reaction: Continue stirring the mixture for 17 hours at room temperature.

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice. The product, a mixture of 3-nitro and 5-nitro isomers, will precipitate as a solid.

-

Purification: Collect the precipitate by filtration. The isomers must be separated, typically by column chromatography or HPLC, to yield pure 2-hydroxy-3-nitroacetophenone.

Part 2: Synthesis of this compound[6]

-

Reaction Setup: In a hydrogenation vessel, prepare a solution of 4.0 g of 2-hydroxy-3-nitroacetophenone in 150 mL of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of platinum on charcoal (e.g., 5% Pt/C).

-

Hydrogenation: Seal the vessel and pressurize it with hydrogen gas to 50 p.s.i. Hydrogenate the mixture at 25 °C for approximately 2.5 hours, or until hydrogen uptake ceases.

-

Work-up: Depressurize the vessel and filter the mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: Evaporate the filtrate in vacuo to yield a solid. This crude product can be purified by column chromatography on silica gel to afford the final product as a bright yellow solid.

Conclusion

The synthesis of this compound can be approached from several distinct chemical pathways, each with its own set of advantages and challenges. The traditional route via nitration and reduction of 2-hydroxyacetophenone remains a robust and widely used method, though it necessitates careful control of regioselectivity. The Fries rearrangement of protected 2-aminophenol offers an alternative from a cheaper starting material but introduces the complexities of using harsh Lewis acids. Looking forward, biosynthetic and novel catalytic methods starting from materials like m-nitroacetophenone promise a more sustainable and efficient future for the production of this key pharmaceutical intermediate. The selection of a specific route will ultimately depend on a balance of factors including raw material cost, scalability, yield, safety, and environmental impact.

References

- PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

- Google Patents.

- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

- ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. [Link]

- PubMed. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]

- ChemistryViews. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]

- PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone. [Link]

- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.

- Grokipedia. Fries rearrangement. [Link]

- Wikipedia. Fries rearrangement. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in API Synthesis. [Link]

- ResearchGate.

- BYJU'S. What is the Fries Rearrangement Reaction?[Link]

- Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 3. prepchem.com [prepchem.com]

- 4. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]

- 5. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-2-hydroxyacetophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxyacetophenone (3-A-2-HAP), a pivotal chemical intermediate in the pharmaceutical industry. This document delves into its fundamental physical and chemical characteristics, detailed spectroscopic profile, prevalent synthetic methodologies, and critical applications, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource.

Introduction: The Significance of 3-Amino-2-hydroxyacetophenone

3-Amino-2-hydroxyacetophenone, identified by the CAS Number 70977-72-9, is an aromatic organic compound featuring an acetophenone core substituted with both an amino and a hydroxyl group.[1][2][3] While a seemingly straightforward molecule, its true significance lies in its utility as a high-value building block in organic synthesis. It is most notably recognized as a critical intermediate in the manufacture of Pranlukast, a leukotriene receptor antagonist prescribed for the management of asthma.[4][5][6] The strategic placement of its functional groups allows for versatile chemical modifications, making it a compound of considerable interest in medicinal chemistry and the broader fine chemicals industry.[6][7] This guide aims to provide a detailed exploration of its properties and the scientific principles governing its use.

Core Physicochemical Characteristics

The physical and chemical properties of a compound are foundational to its handling, reactivity, and application. 3-A-2-HAP is typically a yellow crystalline powder.[1][2] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][3][8] |

| Molecular Weight | 151.16 g/mol | [1][3][8] |

| CAS Number | 70977-72-9 | [1][2][3] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 95-97 °C | [1][9] |

| Boiling Point | 287.2 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in water, methanol, and other organic solvents. | [10][11] |

| LogP | 1.23 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [8] |

Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic framework of a molecule.

-

¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms. For 3-A-2-HAP, one would expect distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The phenolic proton (-OH) would likely appear as a broad singlet far downfield, while the acetyl group (-COCH₃) would be a sharp singlet around 2.5-2.6 ppm. The aromatic protons would present as a complex multiplet pattern.

-

¹³C NMR (Carbon-13 NMR): This method maps the carbon skeleton. Key signals would include a peak for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), several peaks in the aromatic region (110-160 ppm), and a signal for the methyl carbon in the upfield region.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-2-hydroxyacetophenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be employed.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid 3-A-2-HAP powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is generated by ratioing the sample spectrum against the background.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Phenolic -OH, Amino -NH₂ |

| ~1650 | C=O stretch | Ketone |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1360 | C-H bend | -CH₃ |

| ~1250 | C-O stretch | Phenolic C-O |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a compound. For 3-A-2-HAP, the molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (151.16).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Synthesis and Reactivity

The synthesis of 3-A-2-HAP can be achieved through both traditional chemical methods and modern biosynthetic routes.

Chemical Synthesis

A common and reliable method involves the catalytic hydrogenation of a nitro precursor.[9] This approach is efficient and yields a high-purity product.

Detailed Protocol: Synthesis via Hydrogenation of 2-hydroxy-3-nitroacetophenone

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in a suitable solvent such as ethanol (EtOH).[9]

-

Catalyst Addition: Add a catalytic amount of platinum on charcoal (Pt/C) or palladium on carbon (Pd/C) (typically 5-10% w/w) to the solution.[9][12]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 p.s.i.) and maintain the reaction at a controlled temperature (e.g., 25°C) with vigorous stirring.[9]

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the filtrate in vacuo to yield the crude product. Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain pure 3-amino-2-hydroxyacetophenone.[9]

Caption: Chemical synthesis of 3-A-2-HAP via catalytic hydrogenation.

Biosynthesis

An environmentally friendly alternative is the multi-enzyme biosynthesis from m-nitroacetophenone.[4] This process utilizes a cascade of enzymes, including nitrobenzene nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA), coupled with a cofactor regeneration system using glucose dehydrogenase (GDH).[4][13] This biocatalytic route avoids harsh chemicals and can be performed in aqueous media under mild conditions, with reported yields reaching up to 580 mg/L after optimization.[4][13]

Caption: Multi-enzyme cascade for the biosynthesis of 3-A-2-HAP.

Core Application in Drug Development

The primary driver for the industrial production of 3-Amino-2-hydroxyacetophenone is its role as a key intermediate in the synthesis of Pranlukast.[4][5] Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of bronchial asthma and allergic rhinitis.[5] The structure of 3-A-2-HAP provides a pre-functionalized aromatic ring that is essential for constructing the complex chromone core of the final drug molecule.

Caption: Role of 3-A-2-HAP as a key intermediate for Pranlukast.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling 3-Amino-2-hydroxyacetophenone.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15] If handling large quantities or generating dust, use respiratory protection.[11][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][14] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6][11][16]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This may involve incineration in a licensed facility.[14][15]

Conclusion

3-Amino-2-hydroxyacetophenone is a compound of significant industrial and scientific value. Its well-defined physicochemical properties, combined with its versatile reactivity, establish it as an indispensable intermediate in pharmaceutical synthesis, particularly for the anti-asthmatic drug Pranlukast. Understanding its spectroscopic characteristics, synthetic pathways, and safety requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational framework for professionals, enabling them to leverage the full potential of this important chemical building block.

References

- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]

- Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12). [Link]

- Chemsrc. (n.d.). 3-Amino-2-hydroxyacetophenone | CAS#:70977-72-9. [Link]

- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

- PubChem. (n.d.). 3-Amino-2-hydroxyacetophenone. [Link]

- ChemBK. (2024). 3-Amino-2-hydroxyacetophenone hydrochloride. [Link]

- Oxford Lab Chem. (n.d.).

- Capot Chemical Co., Ltd. (2012). MSDS of 3-Amino-2-Hydroxyacetophenone. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. [Link]

- Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer. [Link]

Sources

- 1. 3-Amino-2-hydroxyacetophenone CAS#: 70977-72-9 [m.chemicalbook.com]

- 2. 3-Amino-2-hydroxyacetophenone | 70977-72-9 [chemicalbook.com]